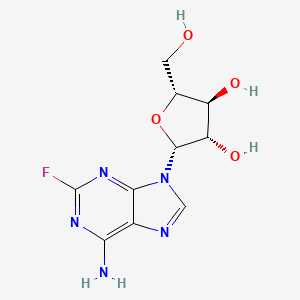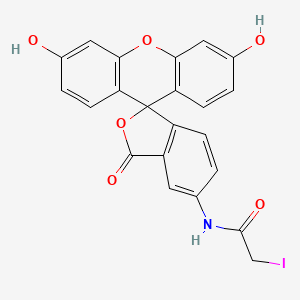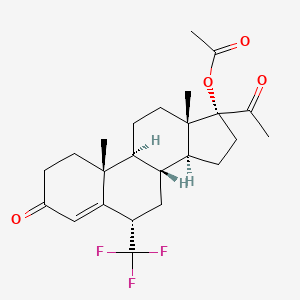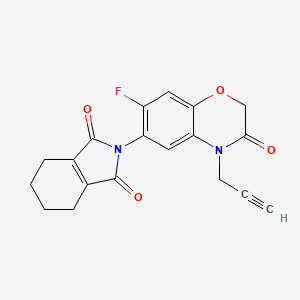
HBT1
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HBT1 involves several steps, starting with the preparation of the pyrazole ring and subsequent functionalization. The key steps include:
Formation of the pyrazole ring: This involves the reaction of appropriate precursors under controlled conditions to form the pyrazole ring.
Functionalization: The pyrazole ring is then functionalized with trifluoromethyl and other substituents.
Coupling with benzothiophene: The functionalized pyrazole is then coupled with a benzothiophene derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This would include scaling up the reaction conditions, optimizing the use of reagents, and ensuring efficient purification processes .
Chemical Reactions Analysis
Types of Reactions
HBT1 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can also occur, affecting the functional groups attached to the pyrazole ring.
Substitution: This compound can undergo substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
HBT1 has several scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the modulation of AMPA receptors.
Biology: It is used to investigate the role of AMPA receptors in neuronal function and neuroplasticity.
Medicine: this compound has potential therapeutic applications in neuropsychiatric and neurological disorders due to its ability to induce BDNF production.
Industry: This compound can be used in the development of new drugs targeting AMPA receptors .
Mechanism of Action
HBT1 exerts its effects by binding to the ligand-binding domain of the AMPA receptor in a glutamate-dependent manner. This binding stabilizes the receptor in an active conformation, leading to increased receptor activity and subsequent production of BDNF. The specific interaction with the S518 residue in the ligand-binding domain is crucial for its activity .
Comparison with Similar Compounds
HBT1 is compared with other AMPA receptor potentiators such as LY451395 and OXP1. Unlike LY451395, which shows a bell-shaped response in BDNF production, this compound exhibits a normal (sigmoid) concentration-response relationship. This makes this compound a more stable and predictable compound for research and therapeutic applications .
Similar Compounds
LY451395: Another AMPA receptor potentiator with a bell-shaped response in BDNF production.
OXP1: A compound with similar binding properties but different agonistic effects
Properties
IUPAC Name |
2-[[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2S/c1-8-6-11(16(17,18)19)22-23(8)7-12(24)21-15-13(14(20)25)9-4-2-3-5-10(9)26-15/h6H,2-5,7H2,1H3,(H2,20,25)(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLXSNIEQIKENK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















